molecular formula C15H9F2N3O2 B2832143 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-32-1

4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2832143
CAS No.: 865285-32-1
M. Wt: 301.253
InChI Key: FUMHABBIKRABEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system recognized for its significant potential in medicinal chemistry research. This compound is of high interest in early-stage antibacterial discovery programs, particularly for investigating new therapeutic strategies against multidrug-resistant bacterial pathogens. The 1,3,4-oxadiazole core is established as a privileged structure in drug design, often serving as a bioisostere for carbonyl-containing molecules like carboxylic acids and amides, which can fine-tune the physicochemical properties and binding affinity of lead compounds . The specific incorporation of fluorine atoms and the benzamide moiety in its structure is a strategic approach commonly employed to enhance biological activity and optimize pharmacokinetic parameters . Researchers are exploring this class of N-(1,3,4-oxadiazol-2-yl)benzamide derivatives for their potent activity against a spectrum of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . While the precise mechanism of action for this specific derivative is an active area of investigation, related 1,3,4-oxadiazole compounds have been investigated as inhibitors of the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria, a promising target for antimicrobial development . It is also important to note that research suggests the biological activity of some 1,3,4-oxadiazole derivatives may be complex and involve targets beyond LtaS . This compound is provided exclusively for use in non-clinical laboratory research to further elucidate its mechanisms and evaluate its full therapeutic potential.

Properties

IUPAC Name

4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMHABBIKRABEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-fluorobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product, 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the fluorine atoms.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole and benzamide moieties.

    Hydrolysis: Products include 4-fluorobenzoic acid and 4-fluorobenzohydrazide.

Scientific Research Applications

4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with oxadiazole derivatives.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes. For example, it may inhibit specific enzymes by binding to their active sites.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of 1,3,4-oxadiazoles is highly dependent on substituents at the oxadiazole and benzamide positions. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Key Findings
Target Compound 4-fluorophenyl 4-fluorobenzamide N/A (structural focus) Dual fluorine substitution for enhanced electronic effects
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-methoxyphenylmethyl 4-sulfamoylbenzamide Antifungal (C. albicans) Inhibits thioredoxin reductase; MIC = 50 μg/mL
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) furan-2-yl 4-sulfamoylbenzamide Antifungal (C. albicans) Effective in murine models; MIC = 100 μg/mL
Compound 39 () 4-fluorophenyl 4-fluorobenzamide N/A High HPLC purity (100%); optimized synthesis route
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide 4-chlorophenyl 4-fluorobenzamide Kinase inhibition (S. aureus BstA) Chlorine substitution alters target specificity
6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) ethylthio-phenyl sulfonylbenzamide hCA II inhibition IC₅₀ = 0.89 µM; strong hydrophobic interactions
Key Observations:
  • Fluorine vs.
  • Sulfamoyl vs. Benzamide : Sulfamoyl groups (LMM5, LMM11) enhance antifungal activity by targeting thioredoxin reductase, whereas benzamide derivatives (e.g., target compound) may prioritize enzyme inhibition or kinase modulation .
  • Synthesis Efficiency : Compounds like 39 () achieve 100% HPLC purity, suggesting optimized synthetic routes for halogenated benzamides .

Physicochemical and Spectral Properties

  • IR/NMR Trends :
    • The target compound’s IR spectrum likely shows C=O stretching near 1674 cm⁻¹ and NH bands near 3312 cm⁻¹, consistent with fluorobenzamide derivatives .
    • Fluorine atoms induce deshielding in NMR, e.g., ¹³C signals for fluorophenyl groups appear at δ 164.4–165.3 ppm (doublets, J = 248–254 Hz) .
  • HPLC/MS Data : High purity (98.5–100%) and stable molecular ions (e.g., m/z 302.2 [M+H]⁺ for compound 39) confirm structural integrity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents, and maintain temperatures between 0°C (for acyl chloride formation) and room temperature (for coupling reactions) .
  • Purification : Employ column chromatography or recrystallization. For example, compound 36 (structurally similar) achieved 52% yield via coupling of 4-methoxybenzoyl chloride with the oxadiazole intermediate in pyridine .
  • Key Parameters : Optimize stoichiometric ratios (e.g., 1.1 eq. of acyl chloride to oxadiazole amine) and reaction times (18–24 hours for completion) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, aromatic protons in compound 36 appear at δ 7.47–8.04 ppm, while fluorinated carbons show coupling constants (e.g., J=248.0HzJ = 248.0 \, \text{Hz}) .
  • Mass Spectrometry : ESI-MS or APCI-MS to verify molecular weight (e.g., m/z 355.2 [M + CH3_3CN + H]+^+ for compound 36) .
  • HPLC : Assess purity (>95% acceptable for biological assays) with retention times (e.g., 11.533 min for compound 36) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Fluorinated oxadiazoles often exhibit enhanced apoptosis induction .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme Inhibition : Test inhibition of kinases or proteases via fluorometric assays, leveraging the oxadiazole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How does fluorine substitution at the 4-position influence the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the benzamide moiety, enhancing binding to hydrophobic enzyme pockets. Compare activity of compound 39 (4-fluoro substitution, IC50_{50} = 0.17 µM) vs. non-fluorinated analogs .
  • Crystallographic Analysis : Use SHELX software to resolve X-ray structures and quantify bond angles/distortions caused by fluorine .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict interaction sites .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Control for Assay Conditions : Variations in cell culture media (e.g., serum concentration) or incubation times can alter IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Structural Confirmation : Re-characterize batches via 19F^{19}F-NMR to rule out decomposition or impurities .
  • Meta-Analysis : Compare data from analogs (e.g., compound 38 with 3-fluoro substitution vs. compound 39 with 4-fluoro) to identify substituent-specific trends .

Q. What strategies are effective for determining the 3D conformation of this compound in solution?

  • Methodological Answer :

  • NOESY NMR : Detect through-space interactions (e.g., between oxadiazole and fluorophenyl protons) to infer spatial proximity .
  • Molecular Dynamics (MD) Simulations : Simulate solvent (e.g., DMSO) interactions to predict dominant conformers .
  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding conformations. SHELXL refinement is recommended for high-resolution data .

Q. What mechanistic pathways underlie its interaction with biological targets?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins .
  • Kinetic Studies : Perform stopped-flow fluorescence to measure binding rates (e.g., to tubulin or topoisomerase II) .
  • Mutagenesis Analysis : Engineer enzyme mutants (e.g., replacing serine with alanine in active sites) to pinpoint critical residues for inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.